N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrazolo[3,4-d]pyrimidine core with a thiophene ring, linked via a carbohydrazide moiety. The presence of these functional groups endows the compound with diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through Suzuki coupling reactions.
Formation of the Thiophene Ring: The thiophene ring is usually synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Linking the Carbohydrazide Moiety: The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine-thiophene intermediate with hydrazine hydrate to form the carbohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbohydrazide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in chloroform, methyl iodide in acetone.
Major Products
Oxidation: Formation of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carboxylic acid.
Reduction: Formation of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism by which N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide exerts its effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have been studied for similar biological activities.
Thiophene-2-carbohydrazide derivatives:
Uniqueness
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with a thiophene ring, which is not commonly found in other compounds
Properties
Molecular Formula |
C16H12N6OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12N6OS/c23-16(13-7-4-8-24-13)21-20-14-12-9-19-22(15(12)18-10-17-14)11-5-2-1-3-6-11/h1-10H,(H,21,23)(H,17,18,20) |
InChI Key |
FHFORHFBFNNJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4 |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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